Cas no 66549-33-5 (6-(3-methylphenyl)pyridazin-3-ol)

6-(3-methylphenyl)pyridazin-3-ol 化学的及び物理的性質
名前と識別子
-
- 6-(3-methylphenyl)-3(2H)-Pyridazinone
- 6-(3-methylphenyl)pyridazin-3-ol
- F1967-0361
- CS-0454736
- AKOS010561836
- 3-(3-methylphenyl)-1H-pyridazin-6-one
- BS-3472
- MFCD02930929
- AKOS005208475
- F2132-0002
- EN300-237112
- 6-(3-methylphenyl)-2,3-dihydropyridazin-3-one
- 6-(m-tolyl)pyridazin-3(2H)-one
- 6-(M-tolyl)pyridazin-3-ol
- 6-(3-methylphenyl)pyridazin-3(2H)-one
- 66549-33-5
- SCHEMBL11628763
-
- MDL: MFCD02930929
- インチ: InChI=1S/C11H10N2O/c1-8-3-2-4-9(7-8)10-5-6-11(14)13-12-10/h2-7H,1H3,(H,13,14)
- InChIKey: JICNGCGGNRONMO-UHFFFAOYSA-N
- ほほえんだ: CC1=CC(=CC=C1)C2=NNC(=O)C=C2
計算された属性
- せいみつぶんしりょう: 186.079312947g/mol
- どういたいしつりょう: 186.079312947g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 14
- 回転可能化学結合数: 1
- 複雑さ: 294
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 41.5Ų
- 疎水性パラメータ計算基準値(XlogP): 1.6
6-(3-methylphenyl)pyridazin-3-ol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-237112-0.1g |
6-(3-methylphenyl)pyridazin-3-ol |
66549-33-5 | 0.1g |
$397.0 | 2023-04-30 | ||
Enamine | EN300-237112-1.0g |
6-(3-methylphenyl)pyridazin-3-ol |
66549-33-5 | 1g |
$450.0 | 2023-04-30 | ||
Enamine | EN300-237112-5.0g |
6-(3-methylphenyl)pyridazin-3-ol |
66549-33-5 | 5g |
$1870.0 | 2023-04-30 | ||
TRC | M270601-1g |
6-(3-Methylphenyl)pyridazin-3(2H)-one |
66549-33-5 | 1g |
$ 365.00 | 2022-06-04 | ||
Enamine | EN300-237112-2.5g |
6-(3-methylphenyl)pyridazin-3-ol |
66549-33-5 | 2.5g |
$946.0 | 2023-04-30 | ||
Life Chemicals | F1967-0361-2.5g |
6-(3-methylphenyl)pyridazin-3-ol |
66549-33-5 | 95%+ | 2.5g |
$1078.0 | 2023-09-06 | |
Life Chemicals | F1967-0361-0.25g |
6-(3-methylphenyl)pyridazin-3-ol |
66549-33-5 | 95%+ | 0.25g |
$486.0 | 2023-09-06 | |
Life Chemicals | F2132-0002-1g |
6-(m-tolyl)pyridazin-3(2H)-one |
66549-33-5 | 95%+ | 1g |
$539.0 | 2023-09-06 | |
Life Chemicals | F1967-0361-5g |
6-(3-methylphenyl)pyridazin-3-ol |
66549-33-5 | 95%+ | 5g |
$1617.0 | 2023-09-06 | |
Life Chemicals | F1967-0361-0.5g |
6-(3-methylphenyl)pyridazin-3-ol |
66549-33-5 | 95%+ | 0.5g |
$512.0 | 2023-09-06 |
6-(3-methylphenyl)pyridazin-3-ol 関連文献
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Yinsong Si,Zongzhao Sun,Limin Huang,Min Chen,Limin Wu J. Mater. Chem. A, 2019,7, 8952-8959
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Dhanshri C. Juvale,Vishal V. Kulkarni,Hemantkumar S. Deokar,Nilesh K. Wagh,Subhash B. Padhye,Vithal M. Kulkarni Org. Biomol. Chem., 2006,4, 2858-2868
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Daniel E. Rubio-Diaz,Megan E. Pozza,Jordan Dimitrakov,Jason P. Gilleran,M. Monica Giusti,Judith L. Stella,Luis E. Rodriguez-Saona,C. A. Tony Buffington Analyst, 2009,134, 1133-1137
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Jien Wu,Hai-Bao Zhang,Jin-Ling Xu,Russell J. Cox,Thomas J. Simpson,Lian-Hui Zhang Chem. Commun., 2010,46, 333-335
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Indah N. Kurniasih,Hua Liang,Sumit Kumar,Andreas Mohr,Sunil K. Sharma,Jürgen P. Rabe,Rainer Haag J. Mater. Chem. B, 2013,1, 3569-3577
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Hong Zhao,Jian Wang,Chi Chen,Dengjie Chen,Yang Gao,Mattia Saccoccio RSC Adv., 2016,6, 64258-64265
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Xiang Xiao,Jiguo Tu,Zheng Huang,Shuqiang Jiao Phys. Chem. Chem. Phys., 2021,23, 10326-10334
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Wei Lv,Chen Zhang,Yanbing He,Baohua Li J. Mater. Chem. A, 2015,3, 20218-20224
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Andrew S. Clark,Adriana San-Miguel Lab Chip, 2021,21, 3762-3774
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Yan Li,Fanping Shi,Nan Cai,Xingguang Su New J. Chem., 2015,39, 6092-6098
6-(3-methylphenyl)pyridazin-3-olに関する追加情報
6-(3-methylphenyl)pyridazin-3-ol: A Promising Compound in Modern Pharmaceutical Research
6-(3-methylphenyl)pyridazin-3-ol, with the chemical formula C14H13N1O1 and CAS No. 66549-33-5, has emerged as a significant molecule in the field of pharmaceutical chemistry. This compound, characterized by its unique pyridazin-3-ol framework, has garnered attention for its potential applications in drug development and therapeutic innovation. Recent studies have highlighted its diverse pharmacological properties, including anti-inflammatory, antioxidant, and neuroprotective activities, making it a subject of intense research in both academic and industrial settings.
The molecular structure of 6-(3-methylphenyl)pyridazin-3-ol consists of a pyridazine ring fused with a hydroxyl group at the 3-position, while the 6-position is substituted with a 3-methylphenyl group. This structural feature contributes to its ability to interact with various biological targets, such as enzymes, receptors, and ion channels. The presence of the hydroxyl group introduces polarity and hydrogen-bonding capabilities, which are critical for its bioavailability and interaction with biomolecules. The 3-methylphenyl substitution further enhances its lipophilicity, enabling it to cross cell membranes and exert its effects within target tissues.
Recent advancements in synthetic chemistry have enabled the efficient production of 6-(3-methylphenyl)pyridazin-3-ol through multistep organic reactions. One notable approach involves the use of catalytic cross-coupling methods, such as the Suzuki-Miyaura reaction, to introduce the 3-methylphenyl group onto the pyridazin-3-ol scaffold. These synthetic strategies not only improve the yield and purity of the compound but also allow for the incorporation of functional groups that can be further modified for drug development. The development of scalable and environmentally friendly synthesis routes is a key focus in current research, as it addresses the challenges of industrial production and regulatory compliance.
Pharmacological studies on 6-(3-methylphenyl)pyridazin-3-ol have revealed its potential as a therapeutic agent for various diseases. In particular, its anti-inflammatory properties have been investigated in the context of chronic inflammatory conditions, such as rheumatoid arthritis and inflammatory bowel disease. In vitro experiments have demonstrated that this compound can inhibit the activation of pro-inflammatory cytokines, including TNF-α and IL-6, by modulating the NF-κB signaling pathway. These findings suggest its potential as an adjunct therapy in the management of inflammatory disorders.
Furthermore, 6-(3-methylphenyl)pyridazin-3-ol has shown promising antioxidant activity, which is attributed to its ability to scavenge free radicals and chelate metal ions. This property is particularly relevant in the context of neurodegenerative diseases, where oxidative stress plays a critical role in disease progression. Preclinical studies have indicated that this compound can protect neuronal cells from oxidative damage, making it a candidate for the development of neuroprotective drugs. The antioxidant capacity of 6-(3-methylphenyl)pyridazin-3-ol is also being explored for its potential in the treatment of cardiovascular diseases, where oxidative stress is a known contributor to atherosclerosis and endothelial dysfunction.
Recent breakthroughs in molecular biology have provided new insights into the mechanisms by which 6-(3-methylphenyl)pyridazin-3-ol exerts its biological effects. For instance, genome-wide association studies (GWAS) have identified genetic variants that may influence the efficacy of this compound in different populations. These findings highlight the importance of personalized medicine approaches in the future development of 6-(3-methylphenyl)pyridazin-3-ol as a therapeutic agent. Additionally, the use of advanced computational models, such as machine learning algorithms, has enabled researchers to predict the interactions between 6-(3-methylphenyl)pyridazin-3-ol and its target proteins, facilitating the design of more effective drug formulations.
The therapeutic potential of 6-(3-methylphenyl)pyridazin-3-ol has also been explored in the context of cancer treatment. Preliminary studies suggest that this compound may inhibit the proliferation of cancer cells by inducing apoptosis and disrupting the cell cycle. In particular, its ability to target specific oncogenic pathways, such as the PI3K/AKT and MAPK signaling cascades, has been identified as a key mechanism of action. These findings are particularly relevant in the development of targeted therapies for cancers that are resistant to conventional treatments. However, further clinical trials are needed to validate these results and assess the safety and efficacy of 6-(3-methylphenyl)pyridazin-3-ol in human patients.
In the realm of drug development, 6-(3-methylphenyl)pyridazin-3-ol has been evaluated for its potential as a lead compound in the design of new pharmaceuticals. Its structural versatility allows for the synthesis of derivatives with enhanced pharmacological profiles. For example, modifications to the hydroxyl group or the introduction of additional substituents can improve the compound's solubility, stability, and selectivity for specific targets. These modifications are crucial in optimizing the compound for therapeutic use, as they can reduce side effects and improve patient compliance.
The environmental impact of the synthesis and use of 6-(3-methylphenyl)pyridazin-3-ol is another area of active research. As the pharmaceutical industry faces increasing pressure to adopt sustainable practices, the development of green chemistry methods for the production of this compound is gaining importance. Techniques such as biocatalysis and solvent-free reactions are being explored to minimize waste and reduce the carbon footprint of its synthesis. These efforts align with global initiatives to promote environmentally responsible pharmaceutical manufacturing, ensuring that the benefits of 6-(3-methylphenyl)pyridazin-3-ol are realized without compromising ecological sustainability.
Despite the promising findings, the translation of 6-(3-methylphenyl)pyridazin-3-ol into clinical applications faces several challenges. One of the primary obstacles is the need for extensive preclinical and clinical testing to establish its safety and efficacy. Additionally, the compound's pharmacokinetic properties, such as its absorption, distribution, metabolism, and excretion, must be thoroughly investigated to optimize its therapeutic potential. Regulatory hurdles, including compliance with Good Manufacturing Practices (GMP) and the submission of comprehensive data for approval by regulatory agencies, also pose significant challenges in the development process.
In conclusion, 6-(3-methylphenyl)pyridazin-3-ol represents a promising candidate in the field of pharmaceutical research due to its unique molecular structure and diverse pharmacological activities. Its potential applications in treating inflammatory disorders, neurodegenerative diseases, and cancer highlight its significance as a therapeutic agent. However, further research is needed to overcome the challenges associated with its development and to fully realize its potential in clinical practice. As the field of drug discovery continues to evolve, the role of 6-(3-methylphenyl)pyridazin-3-ol in advancing therapeutic innovation is likely to grow, offering new possibilities for the treatment of a wide range of diseases.
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